BenchChemオンラインストアへようこそ!

5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid

Regioisomerism Carboxylic acid position Tetrahydroimidazo[4,5-c]pyridine SAR

5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS 1422060-24-9) is a chiral, polysubstituted tetrahydroimidazo[4,5-c]pyridine derivative bearing a 5-benzoyl amide, a 3-methyl imidazole substituent, and a 4-carboxylic acid group. The compound has the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.30 g·mol⁻¹.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Cat. No. B8108476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(N(CC2)C(=O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H15N3O3/c1-17-9-16-11-7-8-18(13(12(11)17)15(20)21)14(19)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,20,21)
InChIKeyMCVWSQNEEJFVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic Acid: Structural Identity, Core Scaffold, and Procurement-Grade Specifications


5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS 1422060-24-9) is a chiral, polysubstituted tetrahydroimidazo[4,5-c]pyridine derivative bearing a 5-benzoyl amide, a 3-methyl imidazole substituent, and a 4-carboxylic acid group. The compound has the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.30 g·mol⁻¹ . It belongs to the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine class, a privileged scaffold in medicinal chemistry that has been exploited extensively in patents covering TNFα modulation, kinase inhibition, antiviral activity, and cardiovascular indications [1]. The compound is supplied as a high-purity intermediate (NLT 98%) under ISO-certified quality systems, positioning it for use in pharmaceutical research and development, particularly as a building block for structure–activity relationship (SAR) exploration and lead optimization campaigns . Its closest documented structural analogues include the 6-carboxylic acid regioisomer and the corresponding 6-methyl carboxylate ester, both of which have distinct physicochemical and pharmacological profiles [2].

Why Generic Substitution Fails for 5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic Acid: Regioisomeric, Substituent, and Scaffold-Specific Differentiation


Within the tetrahydroimidazo[4,5-c]pyridine chemotype, three structural variables render generic interchange scientifically invalid: (i) the position of the carboxylic acid (C-4 versus C-6), (ii) the nature of the N-5 acyl substituent (benzoyl versus acetyl or other acyl groups), and (iii) the presence or absence of the N-3 methyl group. Published patent SAR data on closely related 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives demonstrate that even a single methyl or positional shift can alter target engagement by orders of magnitude [1]. For example, in the TNFα modulator series disclosed in WO2015086521, variations in the N-5 substituent and the carboxylic acid position profoundly affected both in vitro potency and in vivo pharmacokinetic behavior [1]. The target compound’s 4-carboxylic acid regioisomerism distinguishes it from the biologically characterized 6-carboxylic acid series; the 5-benzoyl amide confers distinct lipophilic and hydrogen-bond-accepting properties relative to 5-acetyl or 5-unsubstituted analogues; and the 3-methyl group modulates imidazole tautomerism and metabolic stability in ways that unsubstituted imidazole congeners cannot replicate [2]. These cumulative structural differences mean that even compounds sharing the same core scaffold cannot be assumed to exhibit equivalent target binding, selectivity, solubility, or metabolic profiles, making direct procurement of the exact substitution pattern essential for reproducible SAR and lead optimization studies.

Product-Specific Quantitative Evidence Guide: 5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic Acid Differentiation Data


Regioisomeric Carboxylic Acid Position: C-4 Carboxylic Acid Versus C-6 Carboxylic Acid in 5-Benzoyl-tetrahydroimidazo[4,5-c]pyridines

The target compound places the carboxylic acid at the C-4 position of the tetrahydroimidazo[4,5-c]pyridine scaffold, whereas the commercially documented analogue (6S)-5-benzoyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6α-carboxylic acid carries the acid at C-6 . In the TNFα modulator patent WO2015086521, which explicitly covers 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, the position of the carboxylic acid group is a critical determinant of biological activity; compounds with a C-4 carboxylic acid substitution pattern are structurally enabled to present the acid vector in a distinct three-dimensional orientation relative to the benzoyl amide, altering hydrogen-bonding geometry with target proteins compared to the C-6 regioisomer [1]. No direct head-to-head quantitative comparison between the C-4 and C-6 acid regioisomers has been published for the 5-benzoyl-3-methyl sub-series. The evidence dimension is therefore classified as class-level inference from the broader tetrahydroimidazo[4,5-c]pyridine patent SAR landscape.

Regioisomerism Carboxylic acid position Tetrahydroimidazo[4,5-c]pyridine SAR TNFα modulation

5-Benzoyl Amide Versus 5-Acetyl Amide: Impact of N-5 Acyl Substituent Bulk and Lipophilicity on Pharmacological Profile

The target compound features a 5-benzoyl (phenylcarbonyl) substituent, which is structurally and physicochemically distinct from the 5-acetyl (methylcarbonyl) group found in simpler tetrahydroimidazo[4,5-c]pyridine analogues such as 5-acetyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid . The benzoyl group introduces a phenyl ring capable of π–π stacking interactions with aromatic protein residues and increases calculated logP by approximately 1.5–2.0 log units relative to the acetyl analogue, based on the difference between benzamide (logP ~0.64) and acetamide (logP ~-1.05) fragment contributions [1]. In the context of the imidazo[4,5-c]pyridine chemotype, patent literature on PAF antagonists and kinase inhibitors indicates that increasing the steric bulk and lipophilicity of the N-5 substituent can profoundly modulate both target potency and pharmacokinetic properties, including metabolic stability and plasma protein binding [2]. However, no published head-to-head quantitative comparison between the 5-benzoyl and 5-acetyl derivatives of the 4-carboxylic acid series is available.

N-5 acyl substitution Benzoyl vs acetyl Lipophilicity Tetrahydroimidazo[4,5-c]pyridine

3-Methyl Imidazole Substitution: Modulation of Imidazole Tautomerism and Metabolic Stability Relative to 3-Unsubstituted Analogues

The target compound incorporates an N-3 methyl group on the imidazole ring, a feature absent in the unsubstituted 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core scaffold (CAS 6882-74-2) and in the (6S)-5-benzoyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6α-carboxylic acid analogue . The N-methyl group locks the imidazole tautomeric state, eliminating the prototropic equilibrium between N-1 and N-3 tautomers that exists in the unsubstituted imidazole system [1]. This structural constraint has two documented consequences in imidazo[4,5-c]pyridine medicinal chemistry: (a) it defines the hydrogen-bond donor/acceptor pattern of the imidazole ring, thereby fixing the pharmacophoric presentation to target proteins, and (b) it blocks a primary site of oxidative N-demethylation and imidazole ring metabolism, potentially enhancing metabolic stability [2]. The literature on imidazo[4,5-c]pyridine reactivity further demonstrates that N-methyl substitution directs the regiochemistry of imidazole ring hydroxylation under alkaline conditions, confirming a fundamental alteration in chemical behavior [2].

N-methyl imidazole Tautomerism Metabolic stability Imidazo[4,5-c]pyridine

Certified High Purity (NLT 98%) Versus Standard Research-Grade Purity: Implications for Reproducibility in Quantitative Biological Assays

The target compound is supplied with a certified purity of NLT 98% (Not Less Than 98%) under ISO quality systems, as specified by the manufacturer MolCore . This specification exceeds the typical 95% purity commonly offered for research-grade imidazo[4,5-c]pyridine building blocks, such as the 95% specification listed for the unsubstituted scaffold 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid [1]. In quantitative biological assays—particularly those measuring IC₅₀, EC₅₀, or Kd values—impurities at the 5% level can introduce systematic errors in concentration–response curves, confound SAR interpretation, and reduce inter-laboratory reproducibility [2]. The ISO-certified quality system provides documented batch-to-batch consistency, which is critical for programs transitioning from exploratory SAR to lead optimization and preclinical candidate profiling, where regulatory-quality intermediate specifications become mandatory .

Purity specification NLT 98% API intermediate Quality control Assay reproducibility

Best Research and Industrial Application Scenarios for 5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic Acid


Scaffold-Focused Lead Optimization in TNFα Modulator and Kinase Inhibitor Programs

The tetrahydroimidazo[4,5-c]pyridine scaffold is validated across multiple patent families as a privileged chemotype for TNFα modulation and kinase inhibition [1]. The target compound, with its defined 5-benzoyl, 3-methyl, and 4-carboxylic acid substitution, provides a specific starting point for SAR exploration of the C-4 acid vector, which is geometrically distinct from the C-6 acid series. Medicinal chemistry teams pursuing oral TNFα modulators or kinase inhibitors can use this compound to probe the steric and electronic requirements of the C-4 position while maintaining the benzoyl amide pharmacophore and imidazole N-methyl lock. The high purity (NLT 98%) supports quantitative biochemical and cellular assay workflows where impurity-driven artifacts must be minimized .

Regioisomeric Comparator in Pharmacological Profiling of 6-Carboxylic Acid Tetrahydroimidazo[4,5-c]pyridine Leads

For research groups that have identified a 6-carboxylic acid tetrahydroimidazo[4,5-c]pyridine hit or lead, the 4-carboxylic acid regioisomer serves as an essential comparator to establish the positional SAR. As evidenced by the TNFα modulator patent WO2015086521, carboxylic acid positional isomerism in this scaffold can determine the difference between an active and inactive compound [1]. Systematic procurement of both C-4 and C-6 acid variants enables rigorous assessment of whether the acid position is a pharmacophoric requirement or a tunable parameter, preventing incorrect attribution of activity to the scaffold alone. The documented existence of the methyl ester analogue at the 6-position further allows for a three-way comparison (C-4 acid, C-6 acid, C-6 methyl ester) to deconvolute hydrogen-bonding from steric contributions [2].

Synthetic Intermediate for Late-Stage Diversification via Carboxylic Acid Functionalization

The C-4 carboxylic acid group enables straightforward derivatization to amides, esters, and other carbonyl-based functional groups without perturbing the 5-benzoyl amide or 3-methyl imidazole substructures. This orthogonal reactivity profile makes the compound a strategic intermediate for library synthesis and parallel medicinal chemistry, where the carboxylic acid serves as a handle for introducing diverse C-4 substituents while holding the rest of the molecule constant. The ISO-certified quality and batch-to-batch consistency ensure that multi-step synthetic sequences beginning from this intermediate yield reproducible product distributions across different synthesis campaigns .

Physicochemical Probing of Benzoyl Versus Acetyl Acyl Substituent Effects on Permeability and Metabolic Stability

The 5-benzoyl group in this compound provides a distinctly larger and more lipophilic N-5 substituent compared to the 5-acetyl analogues commonly available as building blocks [1]. This structural feature enables head-to-head comparative studies of how aryl-versus-alkyl amide substituents at the N-5 position influence passive membrane permeability (PAMPA or Caco-2 assays), microsomal metabolic stability, and plasma protein binding within a constant tetrahydroimidazo[4,5-c]pyridine framework. Such data are directly relevant to understanding the pharmacokinetic liabilities of benzoyl-containing drug candidates in this scaffold class and can inform the design of analogues with optimized ADME properties.

Quote Request

Request a Quote for 5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.